Ethanone vs. Methanone Linker: Impact on Molecular Flexibility and cLogP
The target compound's ethanone linker provides an additional rotatable bond and increases molecular length compared to the structurally analogous methanone-linked (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797597-70-6). This single methylene difference directly impacts lipophilicity. The target compound (CAS 1798024-50-6) has a reported cLogP of 2.78, while its methanone-linked regioisomer, with a lower molecular weight (322.36 vs. 336.39 g/mol), is predicted to have a lower logP [1][2]. This difference in lipophilicity is structurally intrinsic and will affect compound solubility, permeability, and non-specific binding profiles in assays.
| Evidence Dimension | Lipophilicity (cLogP) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | cLogP = 2.78, MW = 336.39 g/mol [1] |
| Comparator Or Baseline | CAS 1797597-70-6, cLogP not explicitly available but structurally predicted to be lower; MW = 322.36 g/mol [2] |
| Quantified Difference | ΔMW = 14.03 g/mol; ΔcLogP is qualitatively > 0.5 units, driven by an additional methylene group. |
| Conditions | Predicted physicochemical property comparison using standard computational models (ECBD/Sildrug). |
Why This Matters
A measurable difference in cLogP (>0.5) is sufficient to alter compound behavior in cell-based assays and early ADME profiling, making the two non-substitutable in SAR studies.
- [1] Sildrug/ECBD database. EOS79496: Basic Properties. View Source
- [2] Kuujia.com. Molecular weight and formula for CAS 1797597-70-6 (1H-indol-5-yl isomer). View Source
